[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine, CAS 1019628-43-3, is a structurally specific secondary amine primarily utilized as a key intermediate in the synthesis of advanced agricultural fungicides. Its core value is defined by its role as a direct precursor to Mefentrifluconazole, a broad-spectrum triazole fungicide developed by BASF. The compound's specific stereochemistry and dichlorinated phenyl ring are not arbitrary features but are integral to the final product's mechanism of action, which involves binding to fungal enzymes with high specificity. Therefore, its procurement is typically driven by the stringent structural requirements of multi-step synthetic routes for high-value, patented active ingredients.
Substituting [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine with close analogs is not viable for its primary application. The synthesis of Mefentrifluconazole and related next-generation fungicides depends on the precise spatial arrangement and electronic properties conferred by the 2,4-dichloro substitution and the 1-methoxypropan-2-yl group. Altering the chlorine positions (e.g., to 3,4-dichloro), changing the halogen (e.g., to fluoro), or using a different amine side-chain would disrupt the stereospecific 'hook' structure that allows the final active ingredient to bind effectively to the target fungal protein. This makes the compound a non-commoditized intermediate where even minor structural deviations would lead to significant loss of biological activity in the end-product, rendering such substitutions impractical for process chemistry and commercial manufacturing.
The primary procurement driver for this amine is its established role as a key building block for the fungicide Mefentrifluconazole. This active ingredient is the first of the isopropanol-triazole class and is noted for its high efficacy against a broad spectrum of fungal diseases on over 60 crop types. The unique isopropanol moiety, formed in part from this amine precursor, allows the final molecule to form a 'hook' that binds tightly to the target protein, resulting in potent activity where other triazoles may be less effective.
| Evidence Dimension | Biological Activity Contribution |
| Target Compound Data | Serves as the key intermediate for Mefentrifluconazole, a fungicide with a novel binding mechanism and broad-spectrum efficacy. |
| Comparator Or Baseline | Generic or alternative secondary amines which do not lead to the specific 'hook' structure required for high-potency fungicidal action. |
| Quantified Difference | Not directly quantifiable as a yield, but the use of any other amine would result in a different final molecule, failing to produce Mefentrifluconazole and its associated biological activity. |
| Conditions | Synthesis of triazole fungicides for agricultural applications. |
Procurement of this specific intermediate is non-negotiable for manufacturers aiming to synthesize Mefentrifluconazole to access its high-value, patented fungicidal properties.
The use of [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine as an intermediate is explicitly or implicitly claimed in numerous patents for the preparation of Mefentrifluconazole and related fungicidal compositions. For example, patents describe the multi-step synthesis where key fragments are built separately and then coupled. This amine constitutes one of those essential, pre-defined fragments. Procuring this specific intermediate ensures compliance with established, protected manufacturing processes, avoiding the significant R&D costs and intellectual property risks associated with developing and validating new synthetic routes with unproven analogs.
| Evidence Dimension | Process Suitability & IP Compliance |
| Target Compound Data | Directly applicable in patented, late-stage coupling reactions for Mefentrifluconazole synthesis. |
| Comparator Or Baseline | Alternative amine precursors, which would require developing entirely new, unproven, and potentially infringing synthetic routes. |
| Quantified Difference | Qualitative but high-impact: Adherence to established, patented processes versus the high cost and risk of new process development. |
| Conditions | Commercial-scale manufacturing of patented agricultural fungicides. |
For chemical manufacturers, sourcing this specific CAS number is a direct pathway to producing a high-value, patent-protected fungicide without undertaking costly and uncertain process re-development.
The primary and most validated application is the use of this compound as a direct, non-interchangeable intermediate in the commercial synthesis of Mefentrifluconazole. Its structure is essential for the late-stage coupling steps that form the final active ingredient, which is valued for its broad-spectrum control of crop diseases.
In a research and development context, this amine serves as a validated starting point or benchmark for creating novel fungicides. Researchers can use it as a scaffold, modifying other parts of the target molecule while retaining the proven 2,4-dichlorophenyl and methoxypropylamine core to explore new structure-activity relationships.